Corticosterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Corticosterone in Stress Research

Corticosterone is a major glucocorticosteroid hormone produced in the adrenal cortex. It plays a critical role in the body's stress response, also known as the fight-or-flight response . When an organism encounters a stressor, the hypothalamus activates the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis. This triggers the release of corticosterone, which prepares the body to deal with the threat. Corticosterone levels rise rapidly in response to stress and then gradually decline as the stress subsides .

Researchers widely use corticosterone levels as a biomarker of stress in various animal models. By measuring corticosterone concentrations in blood, feces, or saliva, scientists can assess the stress response in a variety of contexts, including:

- Physiological stressors: Exposure to physical challenges, such as restraint, cold temperatures, or exercise, can lead to elevated corticosterone levels .

- Psychological stressors: Social defeat, fear conditioning, and unpredictable environments are all examples of psychological stressors that can trigger corticosterone release .

- Environmental stressors: Pollutants, noise, and overcrowding can also act as stressors and increase corticosterone levels .

By measuring corticosterone, researchers can gain valuable insights into the impact of stress on various physiological and behavioral processes.

Corticosterone and Behavior

Corticosterone has a wide range of effects on behavior, including:

- Increased vigilance and alertness: Corticosterone helps to sharpen focus and enhance the ability to detect potential threats .

- Enhanced energy mobilization: Corticosterone promotes the breakdown of glycogen into glucose, providing readily available energy for the fight-or-flight response .

- Suppression of non-essential functions: Corticosterone can reduce activity in the immune system and reproductive system to conserve resources for dealing with the immediate stress .

- Anxiety and depression: Chronically high corticosterone can contribute to the development of anxiety and depressive disorders .

- Impaired learning and memory: Corticosterone can negatively affect the hippocampus, a brain region crucial for learning and memory .

- Increased aggression: In some cases, chronically high corticosterone can lead to increased aggression .

Studying the effects of corticosterone on behavior allows researchers to understand the complex interplay between stress and mental health.

Corticosterone and Disease

Chronic stress and elevated corticosterone levels have been linked to various health problems, including:

- Cardiovascular disease: Corticosterone can contribute to high blood pressure, atherosclerosis, and heart disease .

- Metabolic disorders: Chronically high corticosterone can impair insulin sensitivity and promote the development of type 2 diabetes .

- Weakened immune system: Corticosterone's suppression of the immune system can increase susceptibility to infections and autoimmune diseases .

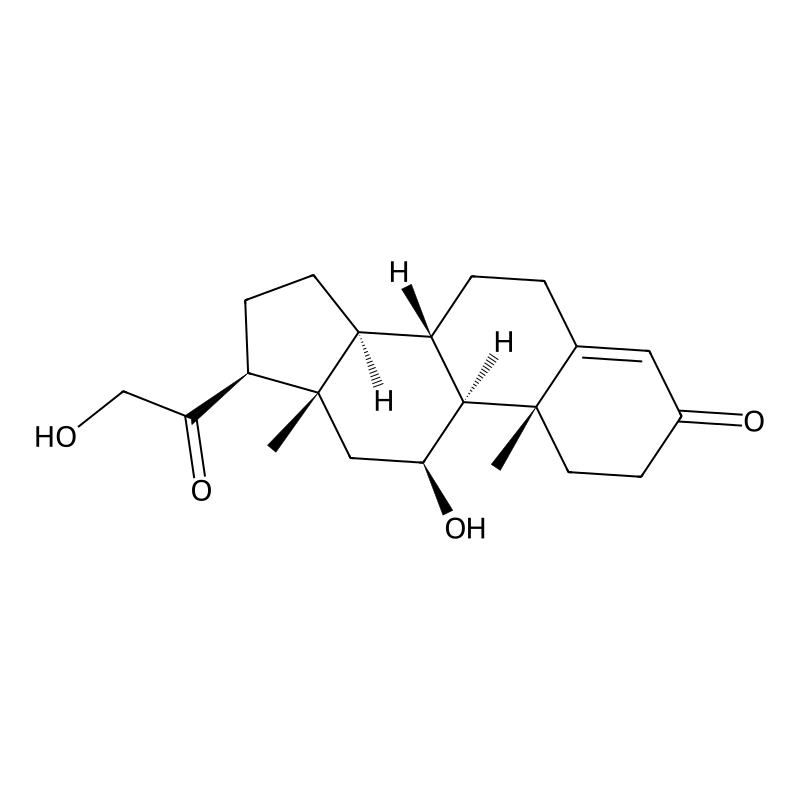

Corticosterone is a 21-carbon steroid hormone classified as a corticosteroid, primarily produced in the adrenal cortex. It is also known by its chemical names, 17-deoxycortisol and 11β,21-dihydroxyprogesterone. This hormone plays a crucial role in the body's stress response and is involved in various physiological processes, including metabolism and immune response regulation. In humans, corticosterone has limited glucocorticoid and mineralocorticoid activity compared to cortisol, which is the primary glucocorticoid hormone in humans .

Corticosterone undergoes several important biochemical transformations:

- Biosynthesis: It is synthesized from cholesterol through a series of enzymatic reactions known as steroidogenesis. The process begins with the conversion of cholesterol to pregnenolone, which is then transformed into progesterone before being converted into corticosterone .

- Conversion to Aldosterone: Corticosterone can be further converted into aldosterone through the action of the enzyme aldosterone synthase, which catalyzes hydroxylation reactions .

- Metabolism: Corticosterone is metabolized primarily by cytochrome P450 enzymes, which facilitate hydroxylation and oxidation reactions that modify its structure and biological activity .

Corticosterone functions as a glucocorticoid and mineralocorticoid:

- Glucocorticoid Activity: It influences glucose metabolism, protein synthesis, and lipid metabolism. In birds and some other species, it plays a significant role in stress responses and energy regulation .

- Mineralocorticoid Activity: Although its mineralocorticoid effects are weaker in humans, it still contributes to sodium and potassium homeostasis by acting on renal tissues .

Corticosterone also impacts cognitive functions such as memory consolidation, with studies indicating that it can enhance long-term memory persistence under certain conditions .

Corticosterone is synthesized endogenously in the adrenal cortex through several steps:

- Cholesterol Conversion: Cholesterol is converted to pregnenolone via cytochrome P450 side-chain cleavage enzyme.

- Progesterone Formation: Pregnenolone is further converted into progesterone.

- Corticosterone Production: Progesterone undergoes hydroxylation at specific carbon positions (11β-hydroxylation) to form corticosterone.

Synthetic methods for producing corticosterone involve complex organic synthesis techniques that can replicate these biochemical pathways .

Corticosterone has various applications in research and medicine:

- Research Tool: Used in studies examining stress responses in animal models.

- Therapeutic Uses: Although not commonly used therapeutically in humans due to its weaker effects compared to cortisol, it may have applications in veterinary medicine for treating adrenal insufficiency in animals .

- Biomarker: Corticosterone levels are often measured as biomarkers for stress and metabolic disorders in both animals and humans .

Corticosterone interacts with several biological systems:

- Hormonal Interactions: It works alongside other hormones like insulin and cholecystokinin to regulate energy availability .

- Drug Interactions: Certain medications can alter corticosterone metabolism. For instance, fusidic acid has been shown to increase serum concentrations of corticosterone by affecting its metabolic pathways .

- Stress Response Modulation: Corticosterone plays a pivotal role in mediating the body's response to stress by influencing the hypothalamic-pituitary-adrenal axis .

Corticosterone shares structural similarities with other corticosteroids but exhibits unique biological properties. Here are some compounds for comparison:

| Compound | Chemical Structure | Key Characteristics |

|---|---|---|

| Cortisol | C21H30O5 | Primary glucocorticoid in humans; stronger effects on metabolism and immune response. |

| Aldosterone | C21H28O5 | Major mineralocorticoid; regulates sodium and potassium balance more effectively than corticosterone. |

| Cortisone | C21H28O5 | A prodrug that is converted to cortisol; used therapeutically for its anti-inflammatory properties. |

| Dehydrocorticosterone | C21H28O4 | A precursor to corticosterone; less biologically active but involved in similar pathways. |

Corticosterone's unique position in the steroidogenic pathway makes it an essential intermediate for aldosterone synthesis while having distinct physiological roles compared to its counterparts .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.94

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Exercise-induced increases of corticosterone contribute to exercise-enhanced adult hippocampal neurogenesis in mice

Tzu-Feng Tzu-Feng Wang, Sheng-Feng Tsai, Zi-Wei Zhao, Monica Meng-Chun Shih, Chia-Yih Wang, Ting-Ting Yang, Yu-Min KuoPMID: 34472449 DOI: 10.4103/cjp.cjp_39_21

Abstract

Adult hippocampal neurogenesis (AHN) is suppressed by chronic stress. The negative effect of stress is mainly attributed to increased levels of stress hormones (e.g. glucocorticoids, GCs). Exercise enhances AHN, yet it also stimulates GC secretion. To delineate the paradoxical role of GCs, we took the advantage of a unique mouse strain (L/L) which exhibits an inert response to stress-induced secretion of GCs to study the role of GCs in exercise-induced AHN. Our results showed that basal corticosterone (CORT), the main GCs in rodents, levels were similar between the L/L mice and wild-type (WT) mice. However, levels of CORT in the L/L mice were barely altered and significantly lower than those of the WT mice during treadmill running (TR). AHN was enhanced by 4 weeks of TR in the WT mice, but not L/L mice. WT mice that received daily injection of CORT to evoke serum CORT levels similar to those during exercise for 4 weeks did not affect AHN, whereas injection with large amount of CORT inhibited AHN. Taken together, our results indicated that exercise-related elevation of CORT participates in exercise-enhanced AHN. CORT alone is not sufficient to elicit AHN and may inhibit AHN if the levels are high.Sex-Dependent Changes of miRNA Levels in the Hippocampus of Adrenalectomized Rats Following Acute Corticosterone Administration

Wladimir A Corrales, Juan P Silva, Claudio S Parra, Felipe A Olave, Felipe I Aguayo, Luciano Román-Albasini, Esteban Aliaga, Leslye Venegas-Zamora, Ana M Avalos, Paulina S Rojas, Vinicius Maracaja-Coutinho, Robert H Oakley, John A Cidlowski, Jenny L FiedlerPMID: 34339164 DOI: 10.1021/acschemneuro.0c00762

Abstract

We explored sex-biased effects of the primary stress glucocorticoid hormone corticosterone on the miRNA expression profile in the rat hippocampus. Adult adrenalectomized (ADX) female and male rats received a single corticosterone (10 mg/kg) or vehicle injection, and after 6 h, hippocampi were collected for miRNA, mRNA, and Western blot analyses. miRNA profiling microarrays showed a basal sex-biased miRNA profile in ADX rat hippocampi. Additionally, acute corticosterone administration triggered a sex-biased differential expression of miRNAs derived from genes located in several chromosomes and clusters on the X and 6 chromosomes. Putative promoter analysis unveiled that most corticosterone-responsive miRNA genes contained motifs for either direct or indirect glucocorticoid actions in both sexes. The evaluation of transcription factors indicated that almost 50% of miRNA genes sensitive to corticosterone in both sexes was under glucocorticoid receptor regulation. Transcription factor-miRNA regulatory network analyses identified several transcription factors that regulate, activate, or repress miRNA expression. Validated target mRNA analysis of corticosterone-responsive miRNAs showed a more complex miRNA-mRNA interaction network in males compared to females. Enrichment analysis revealed that several hippocampal-relevant pathways were affected in both sexes, such as neurogenesis and neurotrophin signaling. The evaluation of selected miRNA targets from these pathways displayed a strong sex difference in the hippocampus of ADX-vehicle rats. Corticosterone treatment did not change the levels of the miRNA targets and their corresponding tested proteins. Our data indicate that corticosterone exerts a sex-biased effect on hippocampal miRNA expression, which may engage in sculpting the basal sex differences observed at higher levels of hippocampal functioning.Effect of simple and complex enrichment added to standard-sized cages in behavioral, physiological, and neurological variables in female Swiss mice (Mus musculus)

Agustina Resasco, Rocío B Foltran, Cecilia Carbone, Silvina L DiazPMID: 34264691 DOI: 10.1037/bne0000417

Abstract

Environmental enrichment (EE) has been a widely used tool to improve animal welfare, as well as to study brain plasticity. Traditional EE settings in the field of neuroscience employ highly complex cages with numerous objects and increased space, whereas more simple additions included for the control treatment are rarely considered in the experimental design. This leads to a lack of consistency of what neuroscientists designate as "standard housing," which might compromise the reproducibility of the results. Therefore, we employed standard-sized cages to study how different EE configurations can affect several biological markers of animal welfare. We first compared barren cages with cages containing nest material and a cardboard roll or cages having a complex set of elements. For this purpose, we studied anxiety-like behavior, corticosterone metabolites in feces, and cell survival in the hippocampus. Complex enrichment (CE) increased the concentration of corticosterone metabolites while also decreasing anxiety-like behavior. Interestingly, both simple and CEs were able to promote cell survival in the hippocampus, and this measure was positively correlated to corticosterone metabolites. Furthermore, in a second experiment, one of the elements of the CE was able to reduce anxiety-like behavior and blood glucose reactivity after exposure to a stressful situation. Altogether, this study calls attention about how sensitive experimental outcomes are to these simple EE elements. Even though EE is recommended by most guidelines for the care and use of laboratory animals, a detailed analysis of the EE protocol that is going to be implemented is highly encouraged. (PsycInfo Database Record (c) 2021 APA, all rights reserved).Corticosterone Administration Alters White Matter Tract Structure and Reduces Gliosis in the Sub-Acute Phase of Experimental Stroke

Katarzyna Zalewska, Rebecca J Hood, Giovanni Pietrogrande, Sonia Sanchez-Bezanilla, Lin Kooi Ong, Sarah J Johnson, Kaylene M Young, Michael Nilsson, Frederick R WalkerPMID: 34206635 DOI: 10.3390/ijms22136693

Abstract

White matter tract (WMT) degeneration has been reported to occur following a stroke, and it is associated with post-stroke functional disturbances. White matter pathology has been suggested to be an independent predictor of post-stroke recovery. However, the factors that influence WMT remodeling are poorly understood. Cortisol is a steroid hormone released in response to prolonged stress, and elevated levels of cortisol have been reported to interfere with brain recovery. The objective of this study was to investigate the influence of corticosterone (CORT; the rodent equivalent of cortisol) on WMT structure post-stroke. Photothrombotic stroke (or sham surgery) was induced in 8-week-old male C57BL/6 mice. At 72 h, mice were exposed to standard drinking water ± CORT (100 µg/mL). After two weeks of CORT administration, mice were euthanised and brain tissue collected for histological and biochemical analysis of WMT (particularly the corpus callosum and corticospinal tract). CORT administration was associated with increased tissue loss within the ipsilateral hemisphere, and modest and inconsistent WMT reorganization. Further, a structural and molecular analysis of the WMT components suggested that CORT exerted effects over axons and glial cells. Our findings highlight that CORT at stress-like levels can moderately influence the reorganization and microstructure of WMT post-stroke.Warm perches: a novel approach for reducing cold stress effect on production, plasma hormones, and immunity in laying hens

J Y Hu, H W ChengPMID: 34237550 DOI: 10.1016/j.psj.2021.101294

Abstract

Cold temperature is a common environmental stressor that induces pathophysiological stress in birds with profound economic losses. Current methods used for preventing cold stress, such as reducing ventilation and using gas heaters, are facing challenges due to poor indoor air quality and deleterious effects on bird and caretaker health. The aim of this study was to examine if the novel designed warmed perch system, as a thermal device, can reduce cold stress-associated adverse effects on laying hens. Seventy-two 32-week-old DeKalb hens were randomly assigned to 36 cages arranged to 3 banks. The banks were assigned to 1 of 3 treatments: cages with warmed perches (WP; perches with circulating water at 30°C), air perches (AP, regular perches only), or no perches (NP) for a 21-d trial. The room temperature was set at 10°C during the entire experimental period. Rectal temperature and body weight were measured from the same bird of each cage at d 1, 8, 15, and 21 during the cold exposure. Egg production was recorded daily. Feed intake, egg and eggshell quality were determined during the 1st and 3rd wk of cold stress. Plasma levels of corticosterone, thyroid hormones (3, 3', 5-triiodothyronine and thyroxine), interleukin (IL)-6 and IL-10, were determined after 1 d and 21 d of cold exposure. Compared to both AP and NP hens, WP hens were able to maintain their body temperature without increasing feed intake and losing BW. The eggs from WP hens had thicker eggshell during the 3rd wk of cold exposure. Warmed perch hens also had a lower thyroxine conversion rate (3, 3', 5-triiodothyronine/thyroxine) at d 1, while higher plasma concentrations of IL-6 at d 21. Plasma levels of corticosterone, 3, 3', 5-triiodothyronine, and IL-10 were not different among treatments. Our results indicate that the warmed perch system can be used as a novel thermal device for preventing cold stress-induced negative effects on hen health and welfare through regulating immunity and metabolic hormonal homeostasis.Serum Corticosterone and Insulin Resistance as Early Biomarkers in the hAPP23 Overexpressing Mouse Model of Alzheimer's Disease

Jhana O Hendrickx, Sofie De Moudt, Elke Calus, Wim Martinet, Pieter-Jan D F Guns, Lynn Roth, Peter P De Deyn, Debby Van Dam, Guido R Y De MeyerPMID: 34206322 DOI: 10.3390/ijms22136656

Abstract

Increasing epidemiological evidence highlights the association between systemic insulin resistance and Alzheimer's disease (AD). As insulin resistance can be caused by high-stress hormone levels and since hypercortisolism appears to be an important risk factor of AD, we aimed to investigate the systemic insulin functionality and circulating stress hormone levels in a mutant humanized amyloid precursor protein (APP) overexpressing (hAPP23+/-) AD mouse model. Memory and spatial learning of male hAPP23+/- and C57BL/6 (wild type, WT) mice were assessed by a Morris Water Maze (MWM) test at the age of 4 and 12 months. The systemic metabolism was examined by intraperitoneal glucose and insulin tolerance tests (GTT, ITT). Insulin and corticosterone levels were determined in serum. In the hippocampus, parietal and occipital cortex of hAPP23+/- brains, amyloid-beta (Aβ) deposits were present at 12 months of age. MWM demonstrated a cognitive decline in hAPP23+/- mice at 12 but not at 4 months, evidenced by increasing total path lengths and deteriorating probe trials compared to WT mice. hAPP23+/- animals presented increased serum corticosterone levels compared to WT mice at both 4 and 12 months. hAPP23+/- mice exhibited peripheral insulin resistance compared to WT mice at 4 months, which stabilized at 12 months of age. Serum insulin levels were similar between genotypes at 4 months of age but were significantly higher in hAPP23+/- mice at 12 months of age. Peripheral glucose homeostasis remained unchanged. These results indicate that peripheral insulin resistance combined with elevated circulating stress hormone levels could be potential biomarkers of the pre-symptomatic phase of AD.Is PTSD-Phenotype Associated with HPA-Axis Sensitivity? Feedback Inhibition and Other Modulating Factors of Glucocorticoid Signaling Dynamics

Dor Danan, Doron Todder, Joseph Zohar, Hagit CohenPMID: 34205191 DOI: 10.3390/ijms22116050

Abstract

Previously, we found that basal corticosterone pulsatility significantly impacts the vulnerability for developing post-traumatic stress disorder (PTSD). Rats that exhibited PTSD-phenotype were characterized by blunted basal corticosterone pulsatility amplitude and a blunted corticosterone response to a stressor. This study sought to identify the mechanisms underlining both the loss of pulsatility and differences in downstream responses. Serial blood samples were collected manually via jugular vein cannula at 10-min intervals to evaluate suppression of corticosterone following methylprednisolone administration. The rats were exposed to predator scent stress (PSS) after 24 h, and behavioral responses were assessed 7 days post-exposure for retrospective classification into behavioral response groups. Brains were harvested for measurements of the glucocorticoid receptor, mineralocorticoid receptor, FK506-binding protein-51 and arginine vasopressin in specific brain regions to assess changes in hypothalamus-pituitary-adrenal axis (HPA) regulating factors. Methylprednisolone produced greater suppression of corticosterone in the PTSD-phenotype group. During the suppression, the PTSD-phenotype rats showed a significantly more pronounced pulsatile activity. In addition, the PTSD-phenotype group showed distinct changes in the ventral and dorsal CA1, dentate gyrus as well as in the paraventricular nucleus and supra-optic nucleus. These results demonstrate a pre-trauma vulnerability state that is characterized by an over-reactivity of the HPA and changes in its regulating factors.Research Note: A sip of stress. Effects of corticosterone supplementation in drinking water on feather corticosterone concentrations in layer pullets

T Bartels, J Berk, K Cramer, E Kanitz, W OttenPMID: 34320452 DOI: 10.1016/j.psj.2021.101361